molecular formula C3H10ClNO3 B057225 O-Amino-glycerol CAS No. 67435-00-1

O-Amino-glycerol

Cat. No.: B057225
CAS No.: 67435-00-1
M. Wt: 143.57 g/mol
InChI Key: QWQVDZQYGJFDHK-UHFFFAOYSA-N
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Description

3-Aminooxypropane-1,2-diol;hydrochloride is a chemical compound with the molecular formula C3H10ClNO3 and a molecular weight of 143.57 g/mol. It is known for its unique structure, which includes an aminooxy group attached to a propane-1,2-diol backbone. This compound is often used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminooxypropane-1,2-diol;hydrochloride typically involves the reaction of propane-1,2-diol with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of 3-Aminooxypropane-1,2-diol;hydrochloride may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Aminooxypropane-1,2-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine group.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while substitution reactions can produce a variety of substituted aminooxypropane derivatives .

Scientific Research Applications

3-Aminooxypropane-1,2-diol;hydrochloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Aminooxypropane-1,2-diol;hydrochloride involves its interaction with various molecular targets. The aminooxy group can form covalent bonds with carbonyl groups, leading to the inhibition of enzyme activity or the modification of biomolecules. This reactivity is exploited in biochemical assays and drug development to study enzyme mechanisms and develop new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine Hydrochloride: Shares the aminooxy functional group but lacks the propane-1,2-diol backbone.

    Aminooxyacetic Acid: Contains an aminooxy group attached to an acetic acid moiety.

    Aminooxyethanol: Features an aminooxy group attached to an ethanol backbone.

Uniqueness

3-Aminooxypropane-1,2-diol;hydrochloride is unique due to its specific structure, which combines the reactivity of the aminooxy group with the versatility of the propane-1,2-diol backbone. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-aminooxypropane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3.ClH/c4-7-2-3(6)1-5;/h3,5-6H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQVDZQYGJFDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CON)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67435-00-1
Record name 3-(aminooxy)propane-1,2-diol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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